Veralgin
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Overview
Description
The compound “Aminopyrine mixture with Barbital and Ethylmorphine” is a combination of three distinct chemical entities: aminopyrine, barbital, and ethylmorphine. Aminopyrine is a pyrazolone derivative with analgesic, anti-inflammatory, and antipyretic properties . Barbital is a long-acting barbiturate used as a hypnotic and sedative . Ethylmorphine is an opioid analgesic used for its pain-relieving properties. This mixture is used for its combined analgesic, sedative, and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aminopyrine involves the reaction of phenylhydrazine with acetoacetic ester, followed by methylation . Barbital is synthesized through the condensation of diethyl malonate with urea in the presence of sodium ethoxide . Ethylmorphine is prepared by ethylation of morphine using ethyl iodide in the presence of a base.
Industrial Production Methods
The industrial production of aminopyrine-barbital complex involves a spray-drying technique. Aqueous slurries of aminopyrine and barbital, along with various excipients, are spray-dried using a centrifugal wheel atomizer at specific temperatures and rotation speeds . This method combines synthesis, drying, and agglomeration processes into a single step, improving the flowability and packing properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Aminopyrine undergoes oxidation during the spray-drying process, forming a mixture of oxidation products.
Reduction: Aminopyrine and its derivatives can be reduced to their respective amines.
Substitution: Ethylmorphine is synthesized through an ethylation reaction, a type of nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Ethyl iodide and a base for ethylation reactions.
Major Products
Oxidation: 5-oxo-2-methyl-4-dimethylamino-1-phenyl-3-pyrazoline carboxyaldehyde and other oxidation products.
Reduction: Corresponding amines.
Substitution: Ethylmorphine from morphine.
Scientific Research Applications
The aminopyrine mixture with barbital and ethylmorphine has various applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phenazone: Similar to aminopyrine, used as an analgesic and antipyretic.
Phenobarbital: Another barbiturate with sedative and hypnotic properties.
Uniqueness
The combination of aminopyrine, barbital, and ethylmorphine provides a unique blend of analgesic, sedative, and anti-inflammatory effects, making it useful in various therapeutic applications.
Properties
CAS No. |
122114-16-3 |
---|---|
Molecular Formula |
C38H49ClN6O7 |
Molecular Weight |
737.3 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C19H23NO3.C11H13N3O.C8H12N2O3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;3-7H,12H2,1-2H3;3-4H2,1-2H3,(H2,9,10,11,12,13);1H/t12-,13+,14-,18-,19-;;;/m0.../s1 |
InChI Key |
FDBJOJMJXVZQEH-VSYPDCRNSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
Key on ui other cas no. |
122114-16-3 |
Synonyms |
Veralgin |
Origin of Product |
United States |
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